1-(4-Iodobenzenesulfonyl)piperidine
Overview
Description
“1-(4-Iodobenzenesulfonyl)piperidine” is a compound that contains a piperidine moiety. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through various methods. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . Another method involves a concise and high-yielding double aza-Michael reaction to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones .Molecular Structure Analysis
The conformational structures of piperidine in the neutral (S0) and cationic (D0) ground states have been explored by conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy . The equilibrium structures of piperidine conformers in the S0 and D0 states were determined at various density functional theory levels .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Mechanism of Action
While specific information on the mechanism of action of “1-(4-Iodobenzenesulfonyl)piperidine” is not available, piperidine derivatives have been found to have various therapeutic potentials. For instance, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Safety and Hazards
While specific safety and hazard information for “1-(4-Iodobenzenesulfonyl)piperidine” is not available, general safety measures for handling piperidine derivatives include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Future Directions
Piperidine is a crucial scaffold in drug development, and new piperidine derivatives for future drug molecules with high potential are still being searched . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(4-iodophenyl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTHYVDHBBNZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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